2-Amino-5-(5-fluoro-2-nitrophenyl)-1,3,4-thiadiazole

Catalog No.
S14244185
CAS No.
M.F
C8H5FN4O2S
M. Wt
240.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-5-(5-fluoro-2-nitrophenyl)-1,3,4-thiadiazo...

Product Name

2-Amino-5-(5-fluoro-2-nitrophenyl)-1,3,4-thiadiazole

IUPAC Name

5-(5-fluoro-2-nitrophenyl)-1,3,4-thiadiazol-2-amine

Molecular Formula

C8H5FN4O2S

Molecular Weight

240.22 g/mol

InChI

InChI=1S/C8H5FN4O2S/c9-4-1-2-6(13(14)15)5(3-4)7-11-12-8(10)16-7/h1-3H,(H2,10,12)

InChI Key

GJUXTUXUUPWHLL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)C2=NN=C(S2)N)[N+](=O)[O-]

2-Amino-5-(5-fluoro-2-nitrophenyl)-1,3,4-thiadiazole is a heterocyclic compound characterized by its unique structural features, which include a thiadiazole ring and functional groups that enhance its reactivity and biological activity. Its molecular formula is C8H5FN4O2SC_8H_5FN_4O_2S, and it has garnered attention in the fields of medicinal chemistry and material science due to its diverse applications and biological properties. The compound typically exhibits a dihedral angle between the thiadiazole and phenyl rings, influencing its spatial configuration and interactions with biological targets .

Typical of thiadiazole derivatives:

  • Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
  • Substitution: Nucleophilic substitution reactions can occur, where the nitro group is replaced by other nucleophiles.
  • Oxidation: The thiadiazole ring can undergo oxidation to form sulfoxides or sulfones.

These reactions are crucial for modifying the compound to enhance its biological activity or to synthesize derivatives with improved properties .

2-Amino-5-(5-fluoro-2-nitrophenyl)-1,3,4-thiadiazole exhibits notable antimicrobial activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Its biological effects are primarily attributed to the presence of the nitrophenyl group, which enhances binding affinity to target enzymes and receptors. This compound has been studied for its potential use in treating infections caused by resistant strains of bacteria and fungi, making it a candidate for further pharmacological development .

The synthesis of 2-Amino-5-(5-fluoro-2-nitrophenyl)-1,3,4-thiadiazole typically involves the reaction of 2-fluoro-4-nitrobenzoic acid with thiosemicarbazide under specific conditions. The general procedure includes:

  • Mixing 2-fluoro-4-nitrobenzoic acid and thiosemicarbazide in a suitable solvent.
  • Heating the mixture at elevated temperatures (around 363 K) for several hours to facilitate the formation of the thiadiazole ring.
  • Cooling the reaction mixture to precipitate the product, followed by purification through crystallization .

This compound has several applications across different fields:

  • Medicinal Chemistry: Due to its antimicrobial properties, it is explored as a potential therapeutic agent against various infections.
  • Agricultural Chemistry: It may be utilized in developing pesticides or fungicides owing to its biological activity against pathogens.
  • Material Science: The unique structural properties allow it to be used in synthesizing novel materials with specific electronic or optical characteristics .

Studies have shown that 2-Amino-5-(5-fluoro-2-nitrophenyl)-1,3,4-thiadiazole interacts with various molecular targets within biological systems. Its ability to bind effectively to enzymes and receptors is critical for its antimicrobial action. Research indicates that modifications to its structure can significantly impact its interaction profile and biological efficacy .

Several compounds share structural similarities with 2-Amino-5-(5-fluoro-2-nitrophenyl)-1,3,4-thiadiazole. Here are some notable examples:

Compound NameStructure TypeUnique Features
5-(4-Nitrophenyl)-1,3,4-thiadiazol-2-amineThiadiazole derivativeLacks fluorine substitution; primarily studied for antimicrobial activity
2-Amino-1,3,4-thiadiazoleBasic thiadiazole structureExhibits significant antibacterial properties but lacks nitrophenyl enhancements
5-(2-Nitrophenyl)-1,3,4-thiadiazoleThiadiazole derivativeContains a nitrophenyl group but differs in substitution patterns
4-Nitrophenyl-1,3,4-thiadiazol-2-thiolThiol-substituted thiadiazoleContains a thiol group instead of an amine group

Uniqueness: The presence of both the nitrophenyl and amino groups in 2-Amino-5-(5-fluoro-2-nitrophenyl)-1,3,4-thiadiazole enhances its reactivity and biological activity compared to similar compounds. This combination allows for a broader spectrum of potential applications in medicinal chemistry and beyond .

XLogP3

1.6

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

240.01172475 g/mol

Monoisotopic Mass

240.01172475 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

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